Stereochemically Defined Identity Versus Racemic PERK-IN-5 Enables Controlled Pharmacological Probing
(S)-Perk-IN-5 is a defined single S-enantiomer, whereas PERK-IN-5 (CAS 2616821-91-9) is the racemic mixture containing both S- and R-enantiomers [1][2]. The S-enantiomer exhibits a measured PERK inhibitory IC50 of 0.101–0.250 μM, while the racemate demonstrates substantially higher potency with IC50 values of 2 nM (biochemical) and 9 nM (cellular p-eIF2α TR-FRET) [1][2].
| Evidence Dimension | Stereochemical identity and PERK inhibition potency |
|---|---|
| Target Compound Data | (S)-Perk-IN-5: Defined S-enantiomer; PERK IC50 = 0.101–0.250 μM |
| Comparator Or Baseline | PERK-IN-5: Racemic mixture; PERK IC50 = 2 nM; p-eIF2α cellular IC50 = 9 nM |
| Quantified Difference | Racemate is approximately 50- to 500-fold more potent than the isolated S-enantiomer in biochemical assays |
| Conditions | Biochemical PERK inhibition assay (target compound); biochemical PERK and cellular p-eIF2α TR-FRET assays (comparator) as reported in Calvo et al. 2021 |
Why This Matters
This enables researchers to probe stereochemistry-dependent pharmacology and assess enantiomer-specific target engagement, critical for SAR studies and chemical probe validation.
- [1] Calvo V, Surguladze D, Li AH, Surman MD, et al. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorg Med Chem Lett. 2021 Jul 1;43:128058. View Source
- [2] Rigby AC, Mulvihill MJ, et al. Perk inhibitors for treating viral infections. WO2021231782A1. View Source
